molecular formula C26H27NO5 B11471722 2-methoxyethyl 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate

2-methoxyethyl 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11471722
M. Wt: 433.5 g/mol
InChI Key: PPBUJFVSLAGTSJ-UHFFFAOYSA-N
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Description

2-methoxyethyl 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound features a benzo[g]indole core, which is a fused ring system combining benzene and indole structures, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-methoxyethyl 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the following steps:

    Formation of the Indole Core: The reaction of phenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst.

    Functionalization: Introduction of the methoxyethyl and methoxyphenyl groups through substitution reactions.

    Carboxylation: Addition of the carboxylate group to the indole core.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxylate group would produce an alcohol.

Scientific Research Applications

2-methoxyethyl 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxyethyl 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxyethyl 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-1H-benzo[g]indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxy groups, along with the indole core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H27NO5

Molecular Weight

433.5 g/mol

IUPAC Name

2-methoxyethyl 5-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C26H27NO5/c1-17-24(26(29)32-15-14-30-2)22-16-23(28)20-6-4-5-7-21(20)25(22)27(17)13-12-18-8-10-19(31-3)11-9-18/h4-11,16,28H,12-15H2,1-3H3

InChI Key

PPBUJFVSLAGTSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CCC3=CC=C(C=C3)OC)C4=CC=CC=C4C(=C2)O)C(=O)OCCOC

Origin of Product

United States

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